molecular formula C18H19Cl2NO2S B6541002 2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide CAS No. 1058394-46-9

2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Cat. No. B6541002
CAS RN: 1058394-46-9
M. Wt: 384.3 g/mol
InChI Key: XEPGPPSPXDFNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide” is a complex organic molecule. It contains a 2,4-dichlorophenoxy group, a thiophen-2-yl group, and a cyclopentylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,4-dichlorophenoxy group would likely be bonded to the nitrogen atom of the acetamide group, and the thiophen-2-yl group would likely be bonded to the cyclopentylmethyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the 2,4-dichlorophenoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 2,4-dichlorophenoxy group could potentially make the compound more polar, while the presence of the cyclopentylmethyl group could potentially make the compound more hydrophobic .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2S/c19-13-5-6-15(14(20)10-13)23-11-17(22)21-12-18(7-1-2-8-18)16-4-3-9-24-16/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPGPPSPXDFNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.